molecular formula C26H20BrN3OS B2958254 3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-12-9

3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2958254
CAS No.: 2034373-12-9
M. Wt: 502.43
InChI Key: FVCQSURKYPBXQN-UHFFFAOYSA-N
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Description

3-Benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo-pyrimidinone derivative featuring a benzyl group at position 3, a 4-bromobenzylthio moiety at position 2, and a phenyl substituent at position 5. The bromine atom in the 4-bromobenzylthio group may enhance electronic interactions and influence reactivity, while the benzyl and phenyl groups contribute to hydrophobicity and steric effects .

Properties

IUPAC Name

3-benzyl-2-[(4-bromophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCQSURKYPBXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to a class of pyrrolopyrimidine derivatives that have garnered attention for their potential biological activities. This article synthesizes available data on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrN2SC_{21}H_{19}BrN_2S, with a molecular weight of approximately 404.36 g/mol. The structure features a pyrrolopyrimidine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyrrolopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives possess antibacterial and antifungal properties.
  • Enzyme Inhibition : Certain compounds have been identified as inhibitors of specific enzymes relevant in disease pathways.

Anticancer Activity

Recent studies have demonstrated that pyrrolopyrimidine derivatives can inhibit various cancer cell lines. For instance, derivatives similar to this compound have been evaluated against human cancer cell lines such as HeLa (cervical cancer) and A431 (epidermoid carcinoma).

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BA4314.5Cell cycle arrest
Target CompoundA4316.0Inhibition of proliferation

The biological activity of the target compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinases : Many pyrrolopyrimidine derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies indicate that these compounds may cause cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

  • Study on Anticancer Efficacy :
    A study investigated the effects of a series of pyrrolopyrimidine derivatives on A431 cells. The target compound exhibited an IC50 value of 6 µM, demonstrating significant growth inhibition compared to control groups.
  • Mechanistic Insights :
    Molecular docking studies revealed that the compound interacts with key proteins involved in cell signaling pathways, suggesting a basis for its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the pyrrolo-pyrimidinone core, which modulate physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Substituents (Positions) Key Structural Differences
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-benzyl, 2-(4-bromobenzylthio), 7-phenyl Bromine at 4-bromobenzylthio
6-Benzoyl-3-ethyl-2-thioxo derivative (56) Pyrrolo[3,2-d]pyrimidinone 3-ethyl, 2-thioxo, 6-benzoyl Thioxo (C=S) vs. thioether (C-S-C6H4Br)
2-((4-Nitrophenyl-oxoethyl)thio) derivative (2b) Pyrimidinone 2-(4-nitrophenyl-oxoethylthio), 6-phenylamino Nitro group and oxoethylthio chain
3-Benzyl-2-(4-methylbenzylthio) analog Pyrrolo[3,2-d]pyrimidinone 3-benzyl, 2-(4-methylbenzylthio), 7-phenyl Methyl vs. bromine on benzylthio
4-Bromophenyl-sulfonamide derivative (27) Pyrrolo[2,3-d]pyrimidinone 4-bromophenyl, sulfonamide, imino groups Sulfonamide and imino functionalities
  • Steric Effects : The bulky benzyl groups at positions 3 and 7 in the target compound may reduce conformational flexibility compared to smaller substituents (e.g., ethyl in compound 56).

Physicochemical Properties

Property Target Compound Compound 2b Compound 27
Melting Point (°C) Not reported 218.3–219.5 375.5
Molecular Weight (g/mol) ~562 (estimated) 383.08 662.5
Key Spectral Data Not reported HRMS: 383.0837 IR: 3350 cm⁻¹ (NH), 1625 cm⁻¹ (C=N)
  • Melting Points: The high melting point of compound 27 (375.5°C) is attributed to hydrogen bonding from sulfonamide and imino groups, absent in the target compound. The target’s melting point is likely lower, comparable to compound 2b (~218°C).
  • Spectral Data : The target’s NMR would show aromatic protons from benzyl and phenyl groups, while IR might lack sulfonamide peaks (unlike compound 27).

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